5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
Description
5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a trifluoromethoxy group at the ortho position and a diethylamino substituent on the sulfonamide moiety. Its molecular formula is C₁₁H₁₄BrF₃NO₃S, with a molecular weight of 382.25 g/mol. The bromine atom enhances electrophilic reactivity, while the trifluoromethoxy group contributes to electron-withdrawing effects, influencing both chemical stability and biological activity . This compound is part of a broader class of benzenesulfonamides, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-7-8(12)5-6-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLABFDKNBZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181822 | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-28-2 | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but its activity may decrease over time due to degradation or other factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are also observed, where a certain dosage level is required to elicit a significant response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis or the citric acid cycle. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues or cellular compartments can influence its overall effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes.
Biological Activity
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide group attached to a brominated benzene ring, with a trifluoromethoxy substituent. Its molecular formula is C12H14BrF3N2O2S, and it exhibits unique chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrF3N2O2S |
| Molecular Weight | 383.21 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that benzenesulfonamide derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a study synthesized various benzenesulfonamide-bearing imidazole derivatives that demonstrated strong activity against multidrug-resistant strains of Mycobacterium abscessus . While specific data for the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways within microbial cells. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth . The trifluoromethoxy group may enhance the compound's lipophilicity and membrane penetration, potentially increasing its antibacterial efficacy.
Case Studies
- Antimycobacterial Activity : A study on benzenesulfonamide derivatives reported promising results against M. abscessus, suggesting that modifications in the sulfonamide structure can lead to enhanced antimicrobial properties .
- Anticancer Potential : Compounds with similar structural motifs have shown inhibitory effects on cancer cell lines. For example, pyrimidine-based drugs have demonstrated selective toxicity against cancer cells while sparing normal cells . Although specific studies on this compound are lacking, the potential for anticancer activity exists based on structural analogs.
Table 2: Summary of Biological Activities
Scientific Research Applications
5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes a bromine atom, diethyl groups, and a trifluoromethoxy group attached to a benzenesulfonamide core. Below, we will explore its applications in detail, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential as an inhibitor of various biological targets. Notably, compounds with similar structures have shown significant inhibition of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. This inhibition suggests potential applications in treating diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
Case Study: DPP IV Inhibition
- Research Findings : Modifications to the sulfonamide structure can enhance binding affinity to DPP IV.
- Potential Use : Development of antidiabetic agents.
Antibacterial Activity
The compound's sulfonamide group is known for its antibacterial properties. Research has indicated that derivatives of benzenesulfonamides can inhibit bacterial growth by targeting essential enzymes like DNA gyrase, making them candidates for antibiotic development .
Data Table: Antibacterial Efficacy
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC) | Target Bacteria |
|---|---|---|
| This compound | 0.5–4 μg/mL | MRSA, VRE |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura coupling.
Synthetic Applications
- Substitution Reactions : The bromine atom can be substituted with amines or thiols.
- Coupling Reactions : Utilized in cross-coupling reactions to synthesize complex organic molecules.
Pharmaceutical Testing
In pharmaceutical research, this compound is employed as a reference standard to ensure the accuracy of analytical methods used in drug development.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound increases electron-withdrawing effects, enhancing the sulfonamide's acidity (pKa ~8–9) compared to methoxy-substituted analogs (pKa ~10–11) .
- N-Alkyl Groups : Diethyl substitution on the sulfonamide nitrogen improves lipophilicity (logP ~2.5) versus dimethyl (logP ~1.8) or ethyl (logP ~2.0) groups, impacting membrane permeability .
Physical and Chemical Properties
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide generally involves the following key stages:
- Selective bromination at the 5-position of the aromatic ring.
- Introduction of the trifluoromethoxy (-OCF3) group at the 2-position.
- Sulfonamide formation by reaction of the corresponding sulfonyl chloride with diethylamine to yield the N,N-diethyl sulfonamide.
Each step requires careful control of reaction conditions to ensure regioselectivity and high purity.
Preparation of 5-Bromo-Substituted Aromatic Precursors
Selective bromination of aromatic sulfonamide precursors is a critical step. According to patent WO2021152435A1, bromination of dichlorosulphonamide derivatives can be performed under mild conditions using N-bromosuccinimide (NBS) at low temperatures (0°C to 10°C) to achieve high yields (~80%) and minimize by-products. The reaction is typically carried out in an inert solvent with controlled addition of NBS to maintain temperature and selectivity.
| Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Temperature | 0–10 °C |
| Reaction time | 1–3 hours |
| Yield | ~80% (purity >95% by GC) |
| Solvent | Inert solvents (e.g., dichloromethane, DMF) |
Formation of N,N-Diethyl Benzenesulfonamide
The sulfonamide moiety is formed by reacting the corresponding sulfonyl chloride with diethylamine. This step is generally straightforward and involves:
- Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or sulfonate ester.
- Reaction with diethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to room temperature.
- Isolation of the sulfonamide by precipitation or extraction.
The reaction conditions typically avoid harsh temperatures to prevent decomposition or side reactions.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1 | Bromination of 2-(trifluoromethoxy)benzenesulfonamide precursor with NBS at 0–10°C | Selective 5-bromo substitution, ~80% yield |
| 2 | Preparation of sulfonyl chloride intermediate via chlorination of sulfonic acid | High purity intermediate |
| 3 | Reaction of sulfonyl chloride with diethylamine in inert solvent at 0–25°C | Formation of N,N-diethyl sulfonamide |
| 4 | Purification by recrystallization or chromatography | Product purity >95% |
Analytical and Yield Data
Due to the specificity of the compound, yields and purities are critical. Based on analogous sulfonamide syntheses, yields in the range of 70–85% can be expected for the final product with purity confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
| Parameter | Value |
|---|---|
| Overall yield | 70–85% |
| Purity (GC) | >95% |
| Reaction time | 1–4 hours per step |
| Typical solvents | DMF, dichloromethane, THF |
Research Findings and Optimization Notes
- Mild reaction temperatures (0–25°C) are preferred to avoid side reactions and decomposition.
- Use of N-bromosuccinimide (NBS) allows controlled bromination with minimal by-products.
- Introduction of trifluoromethoxy groups requires specialized fluorinating agents and may involve multi-step transformations starting from hydroxy precursors.
- Sulfonamide formation is efficient under standard amine coupling conditions.
- Purification techniques such as recrystallization and chromatography are essential to achieve high purity.
Summary Table: Preparation Methods Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, 0–10°C, inert solvent | ~80 | Controlled addition, low temp |
| Trifluoromethoxy introduction | Trifluoromethylating agents, copper catalysis (literature analogs) | Variable | Multi-step, regioselective |
| Sulfonyl chloride formation | Chlorination of sulfonic acid | High | Precursor for sulfonamide |
| Sulfonamide formation | Diethylamine, inert solvent, 0–25°C | 70–85 | Mild conditions, efficient |
| Purification | Recrystallization, chromatography | — | Essential for >95% purity |
Q & A
Q. What are the standard synthetic routes for 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene core. A plausible route starts with bromination at the 5-position, followed by trifluoromethoxy introduction at the 2-position. Sulfonamide formation via reaction of the sulfonyl chloride with diethylamine is critical. For optimization:
- Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) for regioselective bromination.
- Employ CuI as a catalyst for trifluoromethoxy group installation under anhydrous conditions.
- Monitor reaction progress via HPLC to minimize byproducts .
Yield optimization may require temperature control (e.g., 80–100°C for sulfonamide coupling) and stoichiometric excess of diethylamine (1.5–2.0 eq) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The trifluoromethoxy group shows a distinct triplet in -NMR (~-55 to -60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time consistency across batches is critical for reproducibility .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this sulfonamide in novel reactions?
- Methodological Answer :
- Quantum Mechanical Calculations : Use density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for nucleophilic substitutions at the sulfonamide group.
- Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance in reactions involving bulky substituents (e.g., trifluoromethoxy).
- Reaction Path Search Tools : Platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error cycles by 30–50% .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curve Analysis : Re-evaluate IC values under standardized assay conditions (e.g., pH, temperature) to isolate confounding variables.
- Target-Specific Profiling : Use SPR (Surface Plasmon Resonance) to measure binding affinities for purported targets (e.g., enzymes, receptors). Discrepancies may arise from off-target interactions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, identifying outliers or systematic biases .
Q. How can the steric and electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate 3D models (e.g., using Avogadro or Gaussian ) to visualize steric bulk around the sulfonamide group.
- Hammett Constants : Quantify electron-withdrawing effects of the trifluoromethoxy group (), which may suppress electrophilic aromatic substitution but enhance Suzuki-Miyaura coupling efficiency .
- Experimental Validation : Compare reaction rates with analogs lacking the trifluoromethoxy group to isolate its electronic contribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
